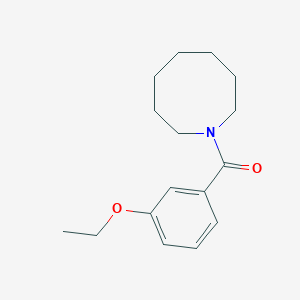

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE

Description

Properties

IUPAC Name |

azocan-1-yl-(3-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-15-10-8-9-14(13-15)16(18)17-11-6-4-3-5-7-12-17/h8-10,13H,2-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEQUSQSACACKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-AZOCANYL(3-ETHOXYPHENYL)METHANONE involves several steps, typically starting with the preparation of the azocane ring and the 3-ethoxyphenyl group. The azocane ring can be synthesized through a series of cyclization reactions, while the 3-ethoxyphenyl group can be prepared through electrophilic aromatic substitution reactions . The final step involves the coupling of these two components through a methanone linkage, often using a Friedel-Crafts acylation reaction with appropriate catalysts such as aluminum chloride (AlCl3) .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

Di(1H-tetrazol-5-yl)methanone oxime

5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole)

1-(2-Amino-6-nitrophenyl)ethanone

| Property | 1-Azocanyl(3-ethoxyphenyl)methanone | Di(1H-tetrazol-5-yl)methanone oxime | 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) | 1-(2-Amino-6-nitrophenyl)ethanone |

|---|---|---|---|---|

| Thermal Decomposition (°C) | Not reported | 288.7 | 247.6 | Not reported |

| Density (g·cm⁻³) | Not reported | 1.675 (Compound 4, similar class) | Not reported | Not reported |

| Hydrogen Bonding | Likely moderate (azocanyl N-H) | Extensive (tetrazole N-H groups) | Extensive (tetrazole N-H groups) | Limited (amine/nitro groups) |

| Hazard Profile | Unknown | Not classified | Not classified | Uninvestigated (see §2.3) |

Analysis:

- Thermal Stability: The tetrazole-based analogs exhibit higher decomposition temperatures (247.6–288.7°C) due to extensive intermolecular hydrogen bonding, a feature absent in 1-azocanyl(3-ethoxyphenyl)methanone, which likely relies on weaker azocanyl N-H interactions .

- Structural Influence: The ethoxy group in the target compound may enhance solubility in polar solvents compared to nitro or amino substituents in 1-(2-amino-6-nitrophenyl)ethanone, though this remains unverified experimentally.

Crystallographic and Physical Properties

- Crystallization : Tetrazole analogs crystallize readily from reaction mixtures, forming stable networks via H-bonds. In contrast, the azocanyl group’s larger ring size may reduce crystallinity, though this hypothesis requires validation .

- Density : The tetrazole-based Compound 4 has a density of 1.675 g·cm⁻³, serving as a benchmark for similar ketones. The target compound’s density is unreported but may differ due to bulkier substituents.

Research Findings and Implications

Hydrogen Bonding vs. Stability : The inferior thermal stability of the target compound compared to tetrazole analogs highlights the critical role of H-bond density in materials design .

Substituent Effects : Electron-donating groups (e.g., ethoxy) may modulate reactivity and solubility but could reduce thermal resilience compared to electron-withdrawing groups (e.g., nitro).

Safety Protocols: Precautionary measures (e.g., avoiding inhalation, §2.2 of ) recommended for 1-(2-amino-6-nitrophenyl)ethanone should extend to the target compound until toxicological studies are conducted .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-azocanyl(3-ethoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer :

- Precursor Selection : Start with a 3-ethoxyphenyl intermediate (e.g., 3-ethoxybenzaldehyde) and introduce the azocanyl group via nucleophilic substitution or coupling reactions. Use Lewis acid catalysts (e.g., AlCl₃) for acylation steps, as seen in analogous methanone syntheses .

- Optimization : Vary solvents (e.g., DMF for polar aprotic conditions) and temperatures (80–120°C) to balance reaction kinetics and side-product formation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is typical .

- Yield Challenges : Monitor steric hindrance from the azocanyl ring; consider microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1-azocanyl(3-ethoxyphenyl)methanone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and azocanyl protons (δ 2.5–3.5 ppm for N–CH₂). Compare with reference spectra of structurally similar compounds .

- ¹³C NMR : Confirm carbonyl (δ 190–210 ppm) and aromatic carbons (δ 110–160 ppm) .

- Infrared (IR) Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and ether C–O (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of the azocanyl moiety in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental dipole moment data (e.g., from Stark spectroscopy) to validate excited-state behavior .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate reactivity in aqueous vs. nonpolar environments. For example, predict nucleophilic attack sites on the azocanyl ring under acidic conditions .

- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the ethoxy group .

Q. What experimental strategies address contradictions in reported biological activity data for azocanyl-containing methanones?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate assays across multiple cell lines to account for variability in IC₅₀ values .

- Metabolic Stability Tests : Perform liver microsome assays to identify metabolic degradation pathways (e.g., CYP450-mediated oxidation) that may reduce efficacy in vivo .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethoxy with methoxy) and correlate activity trends to isolate functional group contributions .

Data Analysis & Validation

Q. How can crystallographic data resolve ambiguities in the stereochemistry of 1-azocanyl(3-ethoxyphenyl)methanone?

- Methodological Answer :

- SHELX Refinement : Collect high-resolution X-ray data (≤1.0 Å) and refine using SHELXL. Focus on resolving torsional angles of the azocanyl ring to confirm chair vs. boat conformations .

- Twinned Data Handling : Apply the TWIN law in SHELXL for crystals with pseudo-symmetry, and validate using R-factor convergence (<5% discrepancy) .

Q. What chromatographic techniques optimize purity assessment for this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Monitor for impurities with retention times ±0.5 min of the main peak .

- GC-MS for Volatiles : Detect residual solvents (e.g., DMF) with a DB-5 column and EI ionization. Compare with NIST library spectra .

Reactivity & Functionalization

Q. How does the ethoxy group influence electrophilic substitution reactions on the aromatic ring?

- Methodological Answer :

- Directing Effects : The ethoxy group is ortho/para-directing. Perform nitration (HNO₃/H₂SO₄) to introduce NO₂ at the para position relative to the ethoxy group .

- Competition with Azocanyl : Prioritize reaction conditions (e.g., low temperature) to avoid azocanyl ring opening during halogenation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.